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Executive Summary

Herpesviruses, a ubiquitous family of pathogens responsible for lifelong infections and
significant human disease, rely on a sophisticated and highly regulated assembly process to
produce infectious virions. Central to this process is a unique family of viral serine proteases
known as assemblins. These enzymes are essential for viral replication, executing the critical
final steps of capsid maturation. Their unique structural fold, unconventional catalytic triad, and
novel allosteric activation mechanism distinguish them from host cell proteases, making them a
high-value target for antiviral drug development. This guide provides a comprehensive
technical overview of the evolution, structure, function, and inhibition of herpesvirus assemblin
proteases. We will explore the molecular intricacies of their catalytic activity, the elegant
dimerization-based regulatory switch that controls their function, and their evolutionary journey
across the Herpesviridae family. Furthermore, this document details validated experimental
methodologies for studying these enzymes and discusses the rationale and current strategies
for developing potent and specific inhibitors, with a focus on the promising field of allosteric
modulation.
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Part 1: The Central Role of Assemblin in the
Herpesvirus Lifecycle

The Herpesviridae family comprises large, enveloped, double-stranded DNA viruses, including
notable human pathogens like Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus
(VZV), Human Cytomegalovirus (HCMV), and Epstein-Barr Virus (EBV).[1][2] A defining
characteristic of all herpesviruses is their ability to establish lifelong latent infections.[1][3] The
viral replication cycle is a complex, multi-stage process that occurs predominantly within the
host cell nucleus.[2][4][5]

A critical phase of this cycle is the assembly of the icosahedral capsid, a protein shell that
protects the viral genome.[1][6] This process begins with the formation of a spherical procapsid,
which is built around an inner protein scaffold.[6][7][8] This scaffold is composed of the
assembly protein (AP), which provides the structural framework necessary for the correct
arrangement of the major capsid protein (MCP or VP5 in HSV-1).[9][10][11] HowevVer, this
scaffold must be removed to allow for the packaging of the viral DNA genome.[7][12]

This is the essential function of the herpesvirus maturational protease, termed assemblin.[13]
[14] Assemblin is responsible for the controlled proteolytic dismantling of the scaffold.[15] This
proteolytic activity triggers a major conformational change in the capsid, causing it to transition
from a spherical to an angular, icosahedral shape—a process known as capsid maturation.[7]
[8][13] Only after scaffold cleavage and capsid angularization can the viral genome be
packaged, leading to the formation of an infectious nucleocapsid.[12][15] Genetic deletion or
chemical inhibition of assemblin completely blocks the production of infectious virions,
underscoring its indispensable role.[16]
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Caption: Overview of the Herpesvirus Replication Cycle.
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Part 2: A Unique Catalytic Apparatus

Structural and biochemical studies have revealed that herpesvirus assemblins represent a
distinct class of serine proteases, exhibiting convergent evolution with enzymes like
chymotrypsin but possessing a completely novel protein fold.[17][18] The core structure
consists of a central seven-stranded (3-barrel surrounded by alpha-helices.

Most notably, assemblins feature an unconventional Ser-His-His catalytic triad, in contrast to
the Ser-His-Asp triad found in most cellular serine proteases.[13][17][18] This fundamental
difference in the active site architecture provides a key opportunity for designing highly specific
inhibitors that do not cross-react with host enzymes.

The protease is initially synthesized as the N-terminal domain of a larger precursor protein (the
UL26 product in HSV-1).[19] It first liberates itself through an autoproteolytic cleavage at a
"release site" (R-site).[20] Subsequently, the active assemblin cleaves the scaffold proteins at a
highly conserved "maturation site" (M-site), which is typically characterized by the sequence
(Val/Leu)-X-Ala-|-Ser.[13][21] This cleavage event breaks the tethers holding the scaffold within
the procapsid, allowing for its expulsion and the subsequent structural transformation of the
capsid.[8][15]
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therapeutic intervention.

Table 1: Key Structural and Functional Features of Herpesvirus Assemblin Proteases.

Part 3: Allosteric Control: The Dimerization-
Activation Switch

Perhaps the most fascinating aspect of assemblin biology is its mechanism of regulation. The
protease activity is exquisitely controlled by a monomer-dimer equilibrium.[13][15] In its
monomeric form, the enzyme is catalytically inactive.[15] Activity is triggered only upon the
association of two monomers to form a homodimer. This dimerization event is concentration-
dependent, a crucial feature that ensures proteolysis is restricted to the procapsid, where the
local concentration of the precursor protein becomes sufficiently high.[15][20]

Causality of the Dimerization Requirement: This regulatory mechanism is a brilliant
evolutionary solution to a critical problem: how to prevent widespread, premature proteolysis
that would be detrimental to the virus. By requiring a high local concentration for activation, the
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virus ensures that the protease only becomes active within the confined space of the
assembling procapsid, where its substrate, the scaffold, is located.

Structural studies have elucidated the molecular basis for this activation switch. In the
monomer, key structural elements required for catalysis, particularly the oxyanion hole, are
disordered and non-functional.[15] Upon dimerization, the interface, which is located far from
the two active sites, undergoes a significant conformational rearrangement. This allosteric
change is transmitted through the protein structure to the active site of each monomer,
stabilizing the oxyanion hole loop and properly orienting the catalytic residues for efficient
hydrolysis.[15] This elegant mechanism of allosteric regulation through quaternary structure
formation is a hallmark of the herpesvirus assemblin family.[20]
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Caption: Allosteric Activation of Assemblin via Dimerization.
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Part 4: An Evolutionary Perspective

Phylogenetic analyses of assemblin protease sequences from across the Herpesviridae family
reveal a deep evolutionary history.[23] The core structural fold, the Ser-His-His catalytic triad,
and the dimerization-activation mechanism are conserved across all three subfamilies—
Alphaherpesvirinae, Betaherpesvirinae, and Gammaherpesvirinae—indicating their origin from
a common ancestor.[13][24]

This conservation highlights the fundamental importance of this proteolytic system to the
herpesvirus lifecycle. Despite the core conservation, subfamily-specific variations exist,
particularly in the surface loops and regions outside the catalytic core. These differences may
reflect adaptations to the distinct biological niches and replication kinetics of different
herpesviruses. The unique fold and catalytic mechanism, which lack homologs in host cells,
strongly suggest that assemblins are an example of convergent evolution, where a protease
function evolved independently of the canonical serine protease lineages like chymotrypsin.[17]
[18]

Part 5: Assemblin as a Premier Antiviral Target

The properties of assemblin make it an exceptionally attractive target for antiviral drug
development:

» Essentiality: The protease is absolutely required for producing infectious virus.[14][16]

» Conservation: The active site and dimer interface are highly conserved across human
herpesviruses, opening the possibility for broad-spectrum inhibitors.[16][25]

e Uniqueness: The unique fold and catalytic triad minimize the risk of off-target inhibition of
host proteases, promising a high therapeutic index.[17][18]

Two primary strategies are being pursued to inhibit assemblin activity:

» Active-Site Directed Inhibitors: These compounds, often peptidomimetics or molecules with
covalent "warheads," are designed to directly bind to the active site and block substrate
access.[18][22] While some success has been achieved in vitro, the shallow and dynamic
nature of the substrate-binding pocket has made developing high-affinity, non-covalent
inhibitors challenging.[16]
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« Allosteric Inhibitors: A more recent and highly promising approach involves targeting the

dimer interface.[25][26] Small molecules have been developed that bind to a transient,

allosteric pocket at the interface of the monomeric form.[16][25] By binding to this pocket,

these inhibitors prevent the conformational changes necessary for dimerization, effectively

trapping the protease in its inactive monomeric state.[25][26] This strategy offers potential for

high specificity and may be less prone to resistance, as it targets a regulatory site rather than

the catalytically constrained active site.[26]

L Mechanism of Example
Inhibitor Class . Advantages Challenges
Action Compound
] ] Forms a covalent )
Active Site ] Organophosphon o Potential for off-
bond with the Potent inhibition. o
(Covalent) ) ) ) ates[22] target reactivity.
active site serine.
Competitively Often poor
Active Site blocks the NIA Mimics natural bioavailability;
(Peptidomimetic)  substrate-binding substrate. shallow binding
pocket. pocket.
High specificity;
Binds to the gnsp Y Requires
) ) ) novel )
Allosteric dimer interface, DD2 and ) targeting a
mechanism;

(Dimerization)

preventing

activation.

analogs[16][25]

potential broad-

spectrum activity.

protein-protein

interaction.

Table 2: Representative Classes of Herpesvirus Assemblin Inhibitors.

Part 6: Key Experimental Methodologies

Studying assemblin proteases requires specialized biochemical and biophysical techniques.

The protocols below describe validated, self-contained workflows for expressing the enzyme

and screening for inhibitors.

Protocol 1: Recombinant Expression and Purification of

Assemblin

© 2026 BenchChem. All rights reserved.

8/18

Tech Support


https://escholarship.org/uc/item/6tq8m54m
https://pmc.ncbi.nlm.nih.gov/articles/PMC416554/
https://pubs.acs.org/doi/10.1021/bi5003234
https://escholarship.org/uc/item/6tq8m54m
https://escholarship.org/uc/item/6tq8m54m
https://pmc.ncbi.nlm.nih.gov/articles/PMC416554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC416554/
https://www.pnas.org/doi/10.1073/pnas.0401613101
https://pubs.acs.org/doi/10.1021/bi5003234
https://escholarship.org/uc/item/6tq8m54m
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Causality: Direct expression of the wild-type protease is often hampered by autolysis and low
solubility. Therefore, a construct of the isolated protease domain with mutations that prevent
autolysis is typically used. Expression in E. coli provides a cost-effective and high-yield system.

Methodology:

e Cloning: Subclone the gene encoding the protease domain (e.g., residues 1-247 of HSV-1
UL26) into a bacterial expression vector (e.g., pET vector) with an N-terminal His-tag for
purification. Introduce point mutations at autolysis sites if necessary.[22]

o Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g.,
BL21(DE3)).

o Expression: Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein
expression with IPTG (isopropyl B-D-1-thiogalactopyranoside) and continue growth at a
lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

» Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-
HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase |) and lyse the cells using
sonication or a microfluidizer.

e Purification:

[¢]

Clarify the lysate by ultracentrifugation.

[¢]

Apply the supernatant to a Ni-NTA affinity column.

[e]

Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

o

Elute the protease with elution buffer (lysis buffer with 250-500 mM imidazole).

e Quality Control: Assess purity by SDS-PAGE. Confirm protein identity and mass by mass
spectrometry. Determine protein concentration using a spectrophotometer (A280) or BCA
assay. Store purified enzyme at -80°C.

Protocol 2: In Vitro Protease Activity Assay
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Causality: A robust kinetic assay is essential for characterizing enzyme activity and inhibition. A
FRET (FoOrster Resonance Energy Transfer) or internally quenched fluorescent peptide
substrate provides a continuous, real-time readout of cleavage activity. The peptide sequence
is designed based on the known M-site cleavage consensus to ensure specificity.[21][22][27]

Methodology:

o Substrate Design: Synthesize a peptide (e.g., 6-8 amino acids) spanning the M-site, flanked
by a fluorophore (e.g., AMC) and a quencher (e.g., Dabcyl). A typical substrate might be:
Dabcyl-Val-Tyr-Val-Asn-Ala-|-Ser-Lys(AMC)-NH2.

o Assay Buffer Preparation: Prepare an assay buffer that promotes dimerization and activity
(e.g., 25 mM Potassium Phosphate pH 8.0, 150 mM KCI, 500 mM Sodium Citrate, 1 mM
DTT). The high concentration of a kosmotropic salt like sodium citrate is critical to shift the
equilibrium towards the active dimer.[16]

» Reaction Setup:
o In a 96- or 384-well microplate, add the assay buffer.

o Add the purified assemblin protease to a final concentration in the low micromolar range
(e.g., 1 uM).[16]

o Incubate for ~30 minutes at room temperature to allow the monomer-dimer equilibrium to
be established.

e |nitiation and Measurement:

o Initiate the reaction by adding the fluorescent peptide substrate (final concentration near
its Km, e.g., 50-100 puM).

o Immediately place the plate in a fluorescence plate reader pre-set to the appropriate
excitation/emission wavelengths (e.g., 380/460 nm for AMC).[16]

o Monitor the increase in fluorescence over time at a constant temperature (e.g., 30°C).
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o Data Analysis: Calculate the initial velocity (rate of fluorescence increase) from the linear
portion of the progress curve. This velocity is directly proportional to the enzyme's catalytic
activity. For inhibitor studies, plot the percent activity versus inhibitor concentration to
determine the IC50.

Protocol 3: High-Throughput Screening (HTS) for
Allosteric Inhibitors

Causality: To discover novel allosteric inhibitors, a high-throughput screen is required to test
large chemical libraries. The primary assay must be robust and miniaturized. A crucial follow-up
step is a counter-screen or secondary assay to confirm the mechanism of action, specifically to
identify compounds that work by disrupting dimerization.
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Caption: HTS Workflow for Allosteric Assemblin Inhibitors.
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Conclusion and Future Perspectives

The evolution of herpesvirus assemblin proteases has resulted in a highly sophisticated and
tightly regulated molecular machine, indispensable for viral propagation. Its unique structural
features and allosteric activation mechanism set it apart from host enzymes, making it a prime
target for a new generation of antiviral drugs. The development of allosteric inhibitors that
disrupt protease dimerization represents a paradigm shift from traditional active-site targeting
and holds immense promise for creating broad-spectrum therapeutics effective against a wide
range of herpesviruses. Future research will focus on high-resolution structural characterization
of assemblin-inhibitor complexes to guide rational drug design, as well as on understanding the
interplay between assemblin and other viral components within the complex microenvironment
of the capsid. Success in this area could finally provide effective treatments for the myriad of
diseases caused by this persistent viral family.

References

e The Ins and Outs of Herpesviral Capsids: Divergent Structures and Assembly Mechanisms
across the Three Subfamilies - MDPI. (2021-09-19). MDPI. [Link]

o Progress towards revealing the mechanism of herpesvirus capsid maturation and genome
packaging - PMC. National Center for Biotechnology Information. [Link]

o Mechanical Capsid Maturation Facilitates the Resolution of Conflicting Requirements for
Herpesvirus Assembly - ASM Journals. (2022-02-23). American Society for Microbiology.
[Link]

¢ The Triplex-Centric Assembly and Maturation of the Herpesvirus Procapsid. ResearchGate.
[Link]

o Development of Allosteric Inhibitors Targeting Human Herpesviral Proteases. eScholarship,
University of California. [Link]

o Substrate modulation of enzyme activity in the herpesvirus protease family - PMC - NIH.
National Center for Biotechnology Information. [Link]

¢ Viruses: How herpes is assembled - eLife. (2025-03-17). eLife. [Link]

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://www.mdpi.com/1999-4915/13/9/1865
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7314051/
https://journals.asm.org/doi/10.1128/jvi.01777-21
https://www.researchgate.net/publication/344211158_The_Triplex-Centric_Assembly_and_Maturation_of_the_Herpesvirus_Procapsid
https://escholarship.org/uc/item/6d87v5c8
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758814/
https://elifesciences.org/articles/96371
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dimerization-Induced Allosteric Changes of the Oxyanion-Hole Loop Activate the
Pseudorabies Virus Assemblin pUL26N, a Herpesvirus Serine Protease - PMC - PubMed
Central. National Center for Biotechnology Information. [Link]

STRUCTURAL STUDIES OF HERPESVIRUS PROTEASES - Ingenta Connect. Ingenta
Connect. [Link]

Molecular mechanism for dimerization to regulate the catalytic activity of human
cytomegalovirus protease. Nature Structural & Molecular Biology. [Link]

The herpesvirus proteases as targets for antiviral chemotherapy - PubMed. (2000-01-15).
National Center for Biotechnology Information. [Link]

Summary of crystal structures of herpesvirus proteases | Download Table - ResearchGate.
ResearchGate. [Link]

Herpesvirus protease: Mechanistic studies and discovery of inhibitors of the human
cytomegalovirus protease - Loyola University Chicago Research Portal. Loyola University
Chicago. [Link]

Herpesviruses - Medical Microbiology - NCBI Bookshelf - NIH. National Center for
Biotechnology Information. [Link]

Subassemblies and Asymmetry in Assembly of Herpes Simplex Virus Procapsid | mBio.
(2015-10-06). American Society for Microbiology. [Link]

Assemblins as maturational proteases in herpesviruses. - Semantic Scholar. Semantic
Scholar. [Link]

Candidate anti-herpesviral drugs; mechanisms of action and resistance - NCBI. (2005-02-
07). National Center for Biotechnology Information. [Link]

Herpesvirus Protease Inhibition by Dimer Disruption - PMC - NIH. National Center for
Biotechnology Information. [Link]

Structural Features of the Scaffold Interaction Domain at the N Terminus of the Major Capsid
Protein (VP5) of Herpes Simplex Virus Type 1 - ASM Journals. American Society for

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760233/
https://www.ingentaconnect.com/content/ben/ppl/2001/00000008/00000005/art00001
https://www.nature.com/articles/nsb0901-809
https://pubmed.ncbi.nlm.nih.gov/10632349/
https://www.researchgate.net/figure/Summary-of-crystal-structures-of-herpesvirus-proteases_tbl1_11568297
https://ecommons.luc.edu/chemistry_facpubs/13/
https://www.ncbi.nlm.nih.gov/books/NBK8157/
https://journals.asm.org/doi/10.1128/mBio.01423-15
https://www.semanticscholar.org/paper/Assemblins-as-maturational-proteases-in-Z%C3%BChlsdorf-Hinrichs/646294713c7a6597143372c36605d8f63567d163
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149303/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1235832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Microbiology. [Link]

Structure of a new capsid form and comparison with A-, B-, and C-capsids clarify herpesvirus
assembly - STROBE. (2025-07-03). STROBE. [Link]

Assembly of the Herpes Simplex Virus Capsid: Identification of Soluble Scaffold-Portal
Complexes and Their Role in Formation of Portal-Containing Capsids - ASM Journals.
American Society for Microbiology. [Link]

Herpesvirus Assembly and Egress - PMC - NIH. National Center for Biotechnology
Information. [Link]

(PDF) Assemblins as maturational proteases in herpesviruses - ResearchGate.
ResearchGate. [Link]

Broad-Spectrum Allosteric Inhibition of Herpesvirus Proteases - ACS Publications. (2014-06-
30). American Chemical Society. [Link]

The Triplex-Centric Assembly and Maturation of the Herpesvirus Procapsid - MDPI. (2025-
08-22). MDPI. [Link]

Structural features of the scaffold interaction domain at the N terminus of the major capsid
protein (VP5) of herpes simplex virus type 1 - PubMed. (2007-09-15). National Center for
Biotechnology Information. [Link]

In vitro activity of the herpes simplex virus type 1 protease with peptide substrates - PubMed.
National Center for Biotechnology Information. [Link]

Communication between the active sites and dimer interface of a herpesvirus protease
revealed by a transition-state inhibitor | PNAS. Proceedings of the National Academy of
Sciences. [Link]

Comparative analysis of herpesvirus-common proteins - NCBI - NIH. (2011-11-15). National
Center for Biotechnology Information. [Link]

Molecular and phylogenetic analysis of herpesviruses in endangered free-ranging cervids of
Chile: ovine gammaherpesvirus-2—A novel threat to wild and domestic animal health in

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://journals.asm.org/doi/10.1128/JVI.00945-07
https://strobe.ucla.edu/content/structure-new-capsid-form-and-comparison-b-and-c-capsids-clarify-herpesvirus-assembly
https://journals.asm.org/doi/10.1128/JVI.76.10.4922-4931.2002
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC99026/
https://www.researchgate.net/publication/318041300_Assemblins_as_maturational_proteases_in_herpesviruses
https://pubs.acs.org/doi/10.1021/cb5002447
https://www.mdpi.com/1999-4915/12/9/921
https://pubmed.ncbi.nlm.nih.gov/17652422/
https://pubmed.ncbi.nlm.nih.gov/8250624/
https://www.pnas.org/doi/10.1073/pnas.0504144102
https://www.ncbi.nlm.nih.gov/books/NBK47424/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chilean Patagonia - Frontiers. (2024-01-31). Frontiers. [Link]

e Phylogenetic Analysis of Homologous Proteins Encoded by UL2 and UL23 genes of
Herpesviridae* - Virologica Sinica. Virologica Sinica. [Link]

o Herpesvirus Replication. Stanford University. [Link]

e Assemblin, an essential herpesvirus proteinase - PubMed - NIH. National Center for
Biotechnology Information. [Link]

« In vitro activity of the herpes simplex virus type 1 protease with peptide substrates. Semantic
Scholar. [Link]

e Phylogenetic and Genomic Characterization of Whole Genome Sequences of Ocular Herpes
Simplex Virus Type 1 Isolates Identifies Possible Virulence Determinants in Humans - PMC.
(2023-07-14). National Center for Biotechnology Information. [Link]

o Phylogenetic Analysis of Clinical Herpes Simplex Virus Type 1 Isolates Identified Three
Genetic Groups and Recombinant Viruses - ASM Journals. American Society for
Microbiology. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]

e 2. Herpesviruses - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 3. Viruses: How herpes is assembled | eLife [elifesciences.org]

e 4. Herpesvirus Assembly and Egress - PMC [pmc.ncbi.nlm.nih.gov]

e 5. Herpesvirus Replication [web.stanford.edul]

e 6. journals.asm.org [journals.asm.org]

e 7.journals.asm.org [journals.asm.org]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.frontiersin.org/articles/10.3389/fvets.2024.1332766/full
https://www.virosin.org/article/2007/1003-5125/1003-5125-22-3-209.shtml
https://web.stanford.edu/group/virus/herpes/herpesviridae.html
https://pubmed.ncbi.nlm.nih.gov/9332830/
https://www.semanticscholar.org/paper/In-vitro-activity-of-the-herpes-simplex-virus-type-Diianni-Mapelli/c2d22227d8f4e20790409a47321e105e4680e661
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10348739/
https://journals.asm.org/doi/10.1128/JVI.76.8.3781-3794.2002
https://www.benchchem.com/product/b1496194?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1999-4915/13/10/1913
https://www.ncbi.nlm.nih.gov/books/NBK8157/
https://elifesciences.org/articles/106419
https://pmc.ncbi.nlm.nih.gov/articles/PMC135924/
https://web.stanford.edu/group/virus/1999/inesicle/replication.html
https://journals.asm.org/doi/10.1128/mbio.01525-15
https://journals.asm.org/doi/10.1128/jvi.01831-21
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

8. researchgate.net [researchgate.net]
9. journals.asm.org [journals.asm.org]
10. mdpi.com [mdpi.com]

11. Structural features of the scaffold interaction domain at the N terminus of the major
capsid protein (VP5) of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nim.nih.gov]

12. pmc.nchbi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]
13. researchgate.net [researchgate.net]
14. Assemblin, an essential herpesvirus proteinase - PubMed [pubmed.ncbi.nim.nih.gov]

15. Dimerization-Induced Allosteric Changes of the Oxyanion-Hole Loop Activate the
Pseudorabies Virus Assemblin pUL26N, a Herpesvirus Serine Protease - PMC
[pmc.ncbi.nlm.nih.gov]

16. pubs.acs.org [pubs.acs.org]
17. Structural Studies of Herpesvirus Proteases: Ingenta Connect [ingentaconnect.com]

18. The herpesvirus proteases as targets for antiviral chemotherapy - PubMed
[pubmed.ncbi.nim.nih.gov]

19. Comparative analysis of herpesvirus-common proteins - Human Herpesviruses - NCBI
Bookshelf [nchi.nlm.nih.gov]

20. Substrate modulation of enzyme activity in the herpesvirus protease family - PMC
[pmc.ncbi.nlm.nih.gov]

21. In vitro activity of the herpes simplex virus type 1 protease with peptide substrates -
PubMed [pubmed.ncbi.nlm.nih.gov]

22. pnas.org [pnas.org]

23. Frontiers | Molecular and phylogenetic analysis of herpesviruses in endangered free-
ranging cervids of Chile: ovine gammaherpesvirus-2—A novel threat to wild and domestic
animal health in Chilean Patagonia [frontiersin.org]

24. journals.asm.org [journals.asm.org]

25. Development of Allosteric Inhibitors Targeting Human Herpesviral Proteases
[escholarship.org]

26. Herpesvirus Protease Inhibition by Dimer Disruption - PMC [pmc.ncbi.nlm.nih.gov]
27. semanticscholar.org [semanticscholar.org]

To cite this document: BenchChem. [evolution of herpesvirus assemblin proteases].
BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 17 /18 Tech Support


https://www.researchgate.net/publication/394870148_The_Triplex-Centric_Assembly_and_Maturation_of_the_Herpesvirus_Procapsid
https://journals.asm.org/doi/10.1128/jvi.00986-07
https://www.mdpi.com/1999-4915/17/9/1153
https://pubmed.ncbi.nlm.nih.gov/17581992/
https://pubmed.ncbi.nlm.nih.gov/17581992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7196561/
https://www.researchgate.net/publication/318794955_Assemblins_as_maturational_proteases_in_herpesviruses
https://pubmed.ncbi.nlm.nih.gov/9332830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498786/
https://pubs.acs.org/doi/10.1021/bi5003234
https://www.ingentaconnect.com/content/ben/ppl/2001/00000008/00000005/art00001?crawler=true
https://pubmed.ncbi.nlm.nih.gov/10693650/
https://pubmed.ncbi.nlm.nih.gov/10693650/
https://www.ncbi.nlm.nih.gov/books/NBK47403/
https://www.ncbi.nlm.nih.gov/books/NBK47403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2078331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2078331/
https://pubmed.ncbi.nlm.nih.gov/8244978/
https://pubmed.ncbi.nlm.nih.gov/8244978/
https://www.pnas.org/doi/10.1073/pnas.0401613101
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2023.1321172/full
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2023.1321172/full
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2023.1321172/full
https://journals.asm.org/doi/10.1128/jvi.78.19.10755-10764.2004
https://escholarship.org/uc/item/6tq8m54m
https://escholarship.org/uc/item/6tq8m54m
https://pmc.ncbi.nlm.nih.gov/articles/PMC416554/
https://www.semanticscholar.org/paper/22e9348613051ca4966b7a9ca68b0b7d8123ca36
https://www.benchchem.com/product/b1496194#evolution-of-herpesvirus-assemblin-proteases
https://www.benchchem.com/product/b1496194#evolution-of-herpesvirus-assemblin-proteases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1496194#evolution-of-herpesvirus-assemblin-
proteases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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